molecular formula C6H11Cl2N3 B2912154 5-Chloro-1-propan-2-ylpyrazol-4-amine;hydrochloride CAS No. 2503206-16-2

5-Chloro-1-propan-2-ylpyrazol-4-amine;hydrochloride

Cat. No.: B2912154
CAS No.: 2503206-16-2
M. Wt: 196.08
InChI Key: ANKMQGMYLRRGCF-UHFFFAOYSA-N
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Description

5-Chloro-1-propan-2-ylpyrazol-4-amine hydrochloride is a substituted pyrazole derivative featuring a chlorine atom at the 5-position, an isopropyl group (propan-2-yl) at the 1-position, and an amine group at the 4-position, with a hydrochloride counterion. Pyrazole derivatives are of significant interest in medicinal and agrochemical research due to their versatile biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

5-chloro-1-propan-2-ylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3.ClH/c1-4(2)10-6(7)5(8)3-9-10;/h3-4H,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKMQGMYLRRGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-propan-2-ylpyrazol-4-amine;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloropyrazole with isopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-propan-2-ylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

5-Chloro-1-propan-2-ylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-propan-2-ylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs

Pyrazole derivatives with halogen and amine substituents are common in drug discovery. Key structural analogs include:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Differences
5-(4-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide C₉H₁₀BrClN₃ Chlorophenyl (5), dihydroimidazole 278.56 Imidazole ring vs. pyrazole; bromine counterion
1-(2-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine C₁₆H₁₄FN₃ Fluorophenyl (1), methylphenyl (3) 267.31 Bulky aryl substituents; neutral amine
Benzamidine Hydrochloride C₇H₉ClN₂ Benzyl group, amidine 156.61 Amidino group vs. pyrazole amine; simpler structure

Key Observations :

  • Ring System : Unlike imidazole derivatives (e.g., compound in ), pyrazole-based compounds exhibit distinct electronic properties due to nitrogen positioning, influencing binding affinity in biological targets.
  • Counterions : Hydrochloride salts (as in the target compound and benzamidine ) generally improve aqueous solubility compared to hydrobromide or free-base forms .
Physicochemical Properties

Comparative data from related hydrochloride salts (Table 1-2 in ) suggest:

  • Solubility : Hydrochloride salts of aromatic amines (e.g., benzamidine , o-toluidine ) typically exhibit >50 mg/mL solubility in water, which is critical for bioavailability.
  • Stability : Hydrochloride forms resist hydrolysis under acidic conditions, unlike free amines .

Biological Activity

5-Chloro-1-propan-2-ylpyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C6H11Cl2N3. It is a derivative of pyrazole, known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and agricultural sciences, due to its potential therapeutic applications and mechanisms of action.

The biological activity of this compound revolves around its interaction with specific molecular targets. This compound can bind to various enzymes and receptors, modulating their activity. The precise pathways affected depend on the biological context, but it is often involved in enzyme inhibition and protein interactions, which can lead to significant biological effects such as anti-inflammatory and neuroprotective actions.

Research Findings

Recent studies have highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives, including this compound. The following table summarizes some key findings related to its biological activity:

Biological Activity Description Reference
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
Neuroprotective Effects Exhibits protective effects against oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative diseases.
Anti-inflammatory Properties Modulates inflammatory pathways, which may be beneficial in treating inflammatory conditions.
Antioxidant Activity Demonstrates antioxidant properties, reducing reactive oxygen species (ROS) levels in cells.

Case Studies

  • Neuroprotection in SH-SY5Y Cells:
    In a study evaluating the neuroprotective effects of pyrazole derivatives, including this compound, it was found that these compounds significantly reduced oxidative stress-induced damage in SH-SY5Y cells. The treatment led to decreased levels of malondialdehyde (MDA) and improved intracellular glutathione levels, indicating effective neuroprotection against oxidative stress .
  • Enzyme Interaction Studies:
    Research has demonstrated that this compound can inhibit specific enzymes linked to cancer progression. This inhibition disrupts metabolic pathways essential for tumor growth, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other pyrazole derivatives. A comparison with similar compounds reveals the following differences:

Compound Key Features Biological Activity
5-Chloropyrazole Precursor for synthesisLimited direct biological activity
1-Isopropylpyrazole Similar structure but different substituentsModerate enzyme inhibition
4-Aminopyrazole Known for anti-inflammatory propertiesBroad spectrum of biological activities

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-Chloro-1-propan-2-ylpyrazol-4-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). For example, analogous pyrazole derivatives have been prepared by cyclizing substituted hydrazides with POCl₃, followed by purification via column chromatography . Optimization involves adjusting solvent systems (e.g., anhydrous conditions), stoichiometric ratios, and reaction time. Computational tools (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are critical for characterizing this compound and verifying its purity?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., NH₂, C-Cl) through characteristic absorption bands.
  • ¹H/¹³C NMR : Confirms substituent positions and stereochemistry.
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves crystal structure and hydrogen-bonding networks, as demonstrated in similar pyrazole derivatives . Purity assessment requires HPLC with UV detection or elemental analysis.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow guidelines for hydrochloride salts and chlorinated amines:

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • Store in airtight containers under inert gas (e.g., N₂) to prevent hygroscopic degradation.
  • Neutralize waste with dilute sodium bicarbonate before disposal. Safety data for related compounds emphasize avoiding aqueous solutions in reactive metal containers .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives with improved bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking simulations model interactions with biological targets (e.g., enzymes), guiding structural modifications. For instance, ICReDD’s approach combines quantum chemistry with machine learning to prioritize synthetic targets, reducing development time by 40–60% .

Q. How should researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

  • Methodological Answer : Discrepancies may arise from variations in substituents, assay protocols, or impurity profiles. To address this:

  • Standardize assays : Use validated reference compounds (e.g., ampicillin for antibacterial studies) and replicate conditions across labs.
  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyrazole rings) to isolate bioactive motifs. For example, 5-chloro-substituted pyrazoles showed enhanced antifungal activity due to increased lipophilicity .
  • Purity verification : Impurities ≥0.5% can skew results; use orthogonal analytical methods (HPLC, NMR) .

Q. What advanced reactor designs improve scalability for synthesizing this compound?

  • Methodological Answer : Continuous-flow reactors offer advantages over batch systems:

  • Precision temperature control : Minimizes side reactions (e.g., hydrolysis of chloro groups).
  • In-line analytics : Real-time monitoring via FTIR or UV-vis ensures consistent product quality.
  • Membrane separation : Efficiently isolates intermediates, reducing purification steps. Research under CRDC’s "Reaction fundamentals and reactor design" subclass highlights scalability challenges for nitrogen-containing heterocycles .

Q. How can stability studies inform long-term storage conditions for this compound?

  • Methodological Answer : Conduct accelerated stability testing under ICH guidelines:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., dehydrochlorination).
  • Kinetic modeling : Predict shelf life using Arrhenius equations. Data for similar hydrochlorides suggest storage at -20°C in amber vials with desiccants .

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